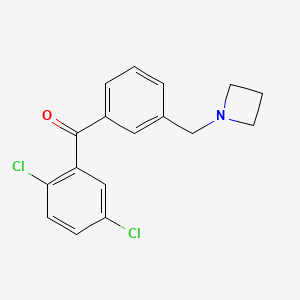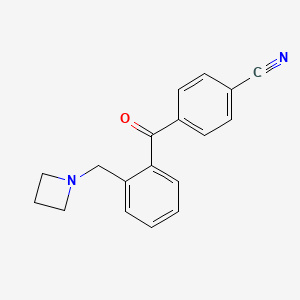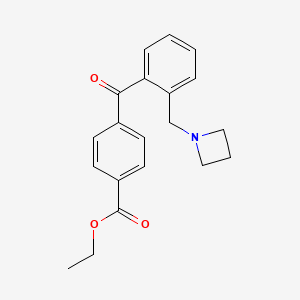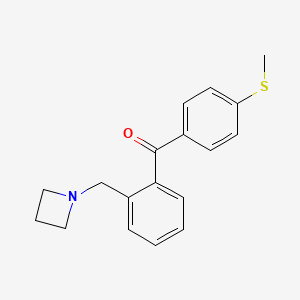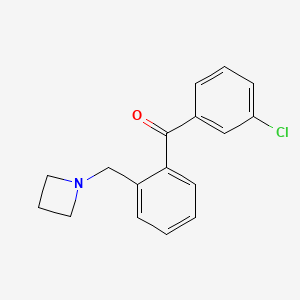
4-Bromo-2-ethynylpyridine
説明
4-Bromo-2-ethynylpyridine (4-Br-2-EP) is an organobromine compound that has a wide range of applications in organic synthesis and scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, and in scientific research as a tool for studying the properties and mechanisms of a variety of biochemical and physiological processes.
科学的研究の応用
Polymerization and Synthesis of Conjugated Polymers
4-Bromo-2-ethynylpyridine has been utilized in the synthesis of conjugated polymers. Subramanyam et al. (1992) described a method for polymerizing 2-ethynylpyridines, where a donor-acceptor complex between the pyridine ring and molecular bromine activates the acetylenic bond for polymerization, resulting in substituted polyacetylenes with conjugated backbones (Subramanyam, Blumstein, & Li, 1992). Similarly, Lim et al. (2018) developed a catalyst-free polymerization method for 2-ethynylpyridine, yielding polymers with photoluminescence properties (Lim, Park, Son, Jin, & Gal, 2018).
Synthesis of Bis(Pyridyl) Derivatives
Delia Ciana and Haim (1984) demonstrated the synthesis of 1,4-bis(4-pyridyl)butadiyne from 4-bromopyridine and 4-ethynylpyridine, which is a precursor in the synthesis of various pyridine derivatives with potential applications in materials science (Delia Ciana & Haim, 1984).
Development of Liquid Crystalline Polymers
The research by Gui et al. (2003) involved synthesizing a novel conjugated polymer with liquid crystalline moieties, utilizing 2-ethynylpyridine as a starting material. This polymer exhibited unique photoluminescence properties, indicating its potential use in optical materials (Gui, Jin, Park, Ahn, Koh, Kim, & Gal, 2003).
Electrochemical and Optical Properties
Choi et al. (2018) synthesized Poly(N-bromo-2-ethynylpyridinium bromide) and studied its optical and electrochemical properties. The polymer showed characteristic absorption in the visible region and displayed irreversible electrochemical behavior, suggesting applications in electronic devices (Choi, Lim, Sree, Jin, & Gal, 2018).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) conducted a study on the palladium-catalyzed synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine. These derivatives showed potential as chiral dopants for liquid crystals and exhibited biological activities, highlighting the diverse applications of pyridine-based compounds (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
Application in Crystal Engineering
Ohkita et al. (2001) explored the use of 4-ethynylpyridine in crystal engineering, leading to the formation of polar crystals with nonlinear optical properties. This study indicates the potential of 4-ethynylpyridine derivatives in designing materials with specific optical characteristics (Ohkita, Suzuki, Nakatani, & Tsuji, 2001).
Electrode Modification and Catalysis
Coates and Nyokong (2012) used ethynylpyridine for modifying electrode surfaces, demonstrating its utility in electrochemical sensors. The modified electrodes exhibited enhanced electrocatalytic abilities, suggesting applications in analytical chemistry (Coates & Nyokong, 2012).
Safety and Hazards
4-Bromo-2-ethynylpyridine is classified as toxic . The safety information includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
It’s known that this compound can participate in various chemical reactions, suggesting that it may interact with a range of molecular targets .
Mode of Action
4-Bromo-2-ethynylpyridine can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of this compound with other molecules, leading to changes in its structure and properties .
Biochemical Pathways
The compound’s ability to undergo various chemical reactions suggests that it may influence a variety of biochemical pathways .
Result of Action
Given its chemical reactivity, it’s plausible that the compound could induce a variety of effects depending on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcomes of its interactions with other molecules .
特性
IUPAC Name |
4-bromo-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWUEWABOVLRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634112 | |
| Record name | 4-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-22-2 | |
| Record name | 4-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









